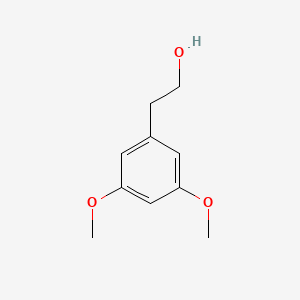

2-(3,5-Dimethoxyphenyl)ethanol

Description

Historical Context and Early Investigations

The historical development of 2-(3,5-Dimethoxyphenyl)ethanol is intertwined with the broader exploration of phenylethanolamine compounds and synthetic methodologies for substituted aromatic alcohols. While specific early investigations focusing solely on this compound are not extensively documented in seminal early literature, its synthesis and study can be contextualized within the advancements in organic synthesis from the mid-20th century onwards. The development of reduction methods for acetophenones and the elaboration of Grignard reactions with corresponding benzaldehydes were foundational for the preparation of such substituted phenylethanols. google.com

Early interest in related dimethoxyphenyl compounds often stemmed from their presence in natural products or their potential as precursors for pharmacologically active agents. The systematic exploration of phenethylamine (B48288) derivatives in the 1970s and 1980s, for instance, spurred research into various substitution patterns on the phenyl ring to understand their effects on biological activity. Although not the primary focus, the synthesis of compounds like this compound would have been a logical extension of these structure-activity relationship (SAR) studies.

Significance in Organic and Medicinal Chemistry Research

The significance of this compound in modern chemical research lies in its versatility as a synthetic intermediate. The hydroxyl group can be readily oxidized to form the corresponding aldehyde or ketone, or it can be used in esterification and etherification reactions. The aromatic ring, activated by the two methoxy (B1213986) groups, is susceptible to electrophilic aromatic substitution, allowing for the introduction of further functional groups.

In organic synthesis , this compound serves as a key building block. For instance, derivatives of dimethoxyphenyl compounds are utilized in sophisticated reactions like the Suzuki-Miyaura coupling to form carbon-carbon bonds, creating more complex aryl structures. The presence of the ethanol (B145695) side chain also allows for its incorporation into heterocyclic ring systems, which are of great importance in medicinal chemistry. openmedicinalchemistryjournal.com

In medicinal chemistry , while direct therapeutic applications of this compound are not established, its structural motif is found in numerous compounds with significant biological activities. Research on related dimethoxyphenyl derivatives has revealed a wide range of potential therapeutic properties, including:

Anticancer Activity: Many compounds containing the 3,5-dimethoxyphenyl moiety have been investigated for their potential to inhibit cancer cell growth. For example, certain chalcones and chromene derivatives with this substitution pattern have shown cytotoxic effects against various cancer cell lines. nih.gov The 3,4,5-trimethoxyphenyl group, a close analogue, is a well-known feature in potent tubulin polymerization inhibitors like combretastatin (B1194345) A4. nih.gov

Antimicrobial Properties: Phenolic compounds with similar substitution patterns have been shown to possess antimicrobial activity against a range of pathogens.

Anti-inflammatory Effects: The dimethoxyphenyl scaffold is present in molecules that have been explored for their ability to modulate inflammatory pathways.

The utility of the this compound scaffold in drug discovery is highlighted by its incorporation into more complex molecules designed to target specific biological pathways, such as those involved in multidrug resistance in cancer. nih.gov

Current Research Landscape and Gaps

The current research landscape for compounds related to this compound is vibrant, with a continuous stream of studies on the synthesis and biological evaluation of new derivatives. A significant portion of this research focuses on leveraging the 3,5-dimethoxyphenyl group as a key pharmacophore in the design of novel therapeutic agents, particularly in oncology. rsc.orgmdpi.com

However, a notable gap in the literature is the limited number of studies dedicated specifically to this compound itself. Much of the available information is inferred from studies on more complex derivatives. There is a lack of comprehensive data on its own biological activity profile, metabolic fate, and detailed physicochemical properties.

Future research could fruitfully be directed towards:

A thorough investigation of the intrinsic biological activities of this compound.

Exploration of its potential as a metabolic byproduct of more complex drugs containing the 3,5-dimethoxyphenyl moiety. For instance, the metabolism of the psychedelic drug 2C-B (4-bromo-2,5-dimethoxyphenethylamine) involves the formation of the corresponding ethanol metabolite, 2-(4-bromo-2,5-dimethoxyphenyl)ethanol. wikipedia.org A similar metabolic pathway could be relevant for other drugs.

The development of new synthetic methodologies that utilize this compound as a starting material for the efficient construction of novel compound libraries for high-throughput screening.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-12-9-5-8(3-4-11)6-10(7-9)13-2/h5-7,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGODKVFPYBAMPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CCO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50295429 | |

| Record name | 2-(3,5-dimethoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7417-20-1 | |

| Record name | 3,5-Dimethoxybenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7417-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 101853 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007417201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7417-20-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3,5-dimethoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Advancements for 2 3,5 Dimethoxyphenyl Ethanol and Its Analogues

Established Synthetic Pathways

Established synthetic routes to 2-(3,5-dimethoxyphenyl)ethanol and its analogues often rely on classical organic transformations, providing reliable and well-documented methods for their preparation.

Reduction-Based Approaches

A primary and straightforward method for the synthesis of this compound involves the reduction of a suitable carboxylic acid or its derivative, such as (3,5-dimethoxyphenyl)acetic acid. Strong hydride-donating reagents are typically employed for this transformation.

Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of converting carboxylic acids and esters directly to primary alcohols. organic-chemistry.orgbeyondbenign.orglibretexts.orgkau.edu.sa The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). organic-chemistry.orgbeyondbenign.org The high reactivity of LiAlH4 necessitates careful handling and anhydrous conditions due to its violent reaction with water. beyondbenign.org

Borane (BH3), often used as a complex with THF (BH3·THF) or dimethyl sulfide (B99878) (BH3·SMe2), offers a milder alternative for the reduction of carboxylic acids. nih.govwikipedia.orggordon.edu Borane is more selective than LiAlH4 and will not reduce many other functional groups, which can be an advantage in the synthesis of more complex molecules. The mechanism involves the formation of a triacyloxyborane intermediate, which is subsequently hydrolyzed to yield the primary alcohol. wikipedia.org

A comparison of these common reducing agents is presented in the table below.

| Reducing Agent | Precursor | Key Features |

| Lithium Aluminum Hydride (LiAlH4) | (3,5-Dimethoxyphenyl)acetic acid or its ester | Highly reactive, reduces a wide range of functional groups, requires stringent anhydrous conditions. organic-chemistry.orgbeyondbenign.org |

| Borane (BH3·THF or BH3·SMe2) | (3,5-Dimethoxyphenyl)acetic acid | More selective than LiAlH4, milder reaction conditions, good functional group tolerance. nih.govwikipedia.org |

Condensation Reactions in Synthetic Routes

Condensation reactions are pivotal in constructing the carbon skeleton of this compound and its analogues. These reactions create new carbon-carbon bonds, allowing for the assembly of the target molecule from smaller, readily available starting materials.

The Henry reaction , or nitroaldol reaction, provides a direct route to a precursor of this compound. This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. organic-chemistry.orgwikipedia.org Specifically, the reaction of 3,5-dimethoxybenzaldehyde (B42067) with nitromethane (B149229) yields 1-(3,5-dimethoxyphenyl)-2-nitroethanol. Subsequent reduction of the nitro group and the hydroxyl group can afford the target molecule. The Henry reaction is a powerful tool for C-C bond formation and introduction of a nitrogen-containing functional group that can be further manipulated. wikipedia.org

Another relevant condensation reaction is the Claisen-Schmidt condensation , which is a type of crossed aldol (B89426) condensation. wvu.edumasterorganicchemistry.comlibretexts.org This reaction involves the condensation of an aromatic aldehyde or ketone that lacks α-hydrogens with an enolizable ketone or aldehyde. masterorganicchemistry.com For the synthesis of analogues of this compound, 3,5-dimethoxybenzaldehyde can be reacted with a suitable ketone to form an α,β-unsaturated ketone (a chalcone). beyondbenign.org This intermediate can then be subjected to further transformations, such as reduction of the double bond and the carbonyl group, to generate a variety of substituted phenylethanol analogues.

Multi-Step Synthesis for Complex Analogues

The synthesis of complex analogues of this compound that possess significant biological activity often requires multi-step synthetic sequences. These sequences allow for the precise installation of various functional groups and stereocenters.

Multicomponent reactions (MCRs) have emerged as a powerful strategy for the rapid assembly of complex molecules from three or more starting materials in a single operation. thieme-connect.demiracosta.edu For instance, a Hantzsch-type multicomponent reaction could be envisioned to construct a dihydropyridine (B1217469) core, which could then be functionalized with a 2-(3,5-dimethoxyphenyl)ethyl moiety. thieme-connect.de The efficiency and atom economy of MCRs make them an attractive approach for generating libraries of complex analogues for biological screening.

Traditional multi-step syntheses often involve a series of protection, functional group interconversion, and carbon-carbon bond-forming reactions. For example, the synthesis of a complex bioactive molecule might start with the preparation of a functionalized 3,5-dimethoxybenzene derivative. This could be followed by the introduction of a two-carbon side chain via a Grignard reaction with ethylene (B1197577) oxide or a Wittig reaction with a formaldehyde (B43269) equivalent. mdma.chnih.gov Subsequent transformations, such as oxidation, reduction, or the introduction of chiral centers, would then lead to the final complex analogue.

Novel Methodologies and Reaction Optimization

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods for the synthesis of this compound and its analogues.

Stereoselective Synthesis of Chiral Analogues

The development of stereoselective methods to access enantiomerically pure chiral analogues of this compound is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry.

Biocatalytic asymmetric reduction of prochiral ketones is a highly effective method for producing chiral alcohols with high enantiomeric excess (ee). libretexts.orgnih.gov A variety of microorganisms and isolated enzymes, such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), have been shown to catalyze the reduction of acetophenone (B1666503) derivatives to their corresponding chiral secondary alcohols. wikipedia.orgwvu.edumasterorganicchemistry.comwikipedia.orgresearchgate.net For the synthesis of chiral analogues of this compound, 3,5-dimethoxyacetophenone would serve as the prochiral substrate. The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), or purified enzymes offers a green and highly selective route to these valuable chiral building blocks. wikipedia.orglibretexts.org

Catalytic asymmetric hydrogenation provides a powerful chemical alternative to biocatalysis. Chiral transition metal complexes, particularly those based on ruthenium with chiral ligands like BINAP and chiral diamines, have demonstrated exceptional activity and enantioselectivity in the hydrogenation of aromatic ketones. These catalysts can achieve high turnover numbers and produce chiral alcohols with excellent enantiomeric purity.

The following table summarizes various catalytic systems used for the asymmetric reduction of substituted acetophenones.

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) |

| Alcohol Dehydrogenase (from Rhodococcus ruber) | Acetophenone derivatives | >99% |

| Ketoreductase (KRED1-Pglu from Pichia glucozyma) | Substituted acetophenones | Up to 99% wvu.edu |

| RuCl2(BINAP)(diamine)/KOH | Aromatic ketones | High ee |

| Plant tissues (e.g., carrot, potato) | Prochiral ketones | High ee |

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact.

Biocatalysis , as mentioned in the context of stereoselective synthesis, is a cornerstone of green chemistry. libretexts.org The use of enzymes or whole microorganisms as catalysts operates under mild conditions (ambient temperature and pressure, neutral pH) and often in aqueous media, reducing the need for harsh reagents and organic solvents. nih.gov The enzymatic kinetic resolution of racemic 1-phenylethanol (B42297) is another biocatalytic strategy to obtain enantiomerically pure alcohols. mdma.ch

The use of plant tissues as biocatalysts for the asymmetric reduction of ketones represents a particularly sustainable and low-cost green approach. Readily available plant materials like carrots and potatoes contain enzymes capable of reducing ketones to chiral alcohols with high enantioselectivity.

Phase Transfer Catalysis (PTC) is another green chemistry technique that can be applied to the synthesis of this compound and its derivatives. PTC facilitates reactions between reagents in immiscible phases (e.g., aqueous and organic), often eliminating the need for hazardous, anhydrous, or expensive solvents. This can lead to increased reaction rates, higher yields, and simpler work-up procedures.

Catalyst Development for Enhanced Yield and Selectivity

The catalytic hydrogenation of the corresponding acetophenone, 3,5-dimethoxyacetophenone, represents a primary route for the synthesis of this compound. The choice of catalyst is paramount in determining the efficiency and selectivity of this reduction. While specific studies on the catalytic synthesis of this compound are not extensively detailed in publicly available literature, significant insights can be drawn from research on the hydrogenation of structurally similar acetophenones.

Non-precious metal catalysts are of particular interest for industrial applications due to their cost-effectiveness and ease of separation. chemrxiv.org Nickel-based catalysts, for instance, have demonstrated high efficacy in the hydrogenation of acetophenone. A study utilizing a nickel-supported graphene-based catalyst (Ni@C) in a flow reactor for the hydrogenation of acetophenone to phenylethanol reported a conversion rate of up to 99.14% with a selectivity of 97.77% under optimized conditions. chemrxiv.org The catalyst also showed excellent stability, maintaining high activity over a 48-hour continuous run. chemrxiv.org

Another class of effective catalysts for this transformation are copper-based systems. For example, a Cu-Zn-Al catalyst prepared by co-precipitation was used for the transfer hydrogenation of acetophenone to 1-phenylethanol using isopropanol (B130326) as the hydrogen source. acs.orgacs.org The addition of zinc was found to be crucial for high selectivity, with a Cu/Zn molar ratio of 2/3 providing a 1-phenylethanol selectivity of 93.2% at an 89.4% conversion of acetophenone. acs.orgacs.org The catalyst also exhibited good stability over multiple cycles. acs.org

| Catalyst | Reaction Type | Substrate | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Ni@C | Hydrogenation | Acetophenone | 99.14 | 97.77 | chemrxiv.org |

| Cu-Zn-Al | Transfer Hydrogenation | Acetophenone | 89.4 | 93.2 | acs.orgacs.org |

| Pd@SiO2 | Transfer Hydrogenation | Acetophenone | >99.34 | 100 | rsc.org |

Industrial Synthesis and Scalability Research

The industrial synthesis of phenylethanols, including this compound, prioritizes cost-effectiveness, safety, and environmental considerations. The use of heterogeneous non-precious metal catalysts is advantageous for large-scale production due to their ease of separation from the reaction mixture and potential for recycling. chemrxiv.org Flow reactors are increasingly being adopted in industrial settings as they offer improved mass and heat transfer compared to traditional batch reactors, leading to better control over reaction conditions and potentially higher yields and purity. chemrxiv.org

The development of robust and reusable catalysts is a key area of research for enhancing the scalability of phenylethanol synthesis. The aforementioned Ni@C catalyst, for example, demonstrated good cyclability and stability in a continuous flow system, making it a promising candidate for industrial applications. chemrxiv.org Similarly, the stability of the Cu-Zn-Al catalyst over five cycles suggests its potential for scalable processes. acs.org While specific industrial-scale synthesis of this compound is not publicly documented, the principles and technologies being developed for the production of other phenylethanols are directly applicable.

Derivatization Strategies for Structure-Activity Relationship Studies

Derivatization of the this compound scaffold is a crucial step in the discovery and optimization of new therapeutic agents. By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogues, researchers can elucidate the key structural features required for a desired pharmacological effect. This process is known as developing a structure-activity relationship (SAR).

SAR studies on phenylethanol derivatives have shown that modifications to both the phenyl ring and the ethanol (B145695) side chain can significantly impact biological activity. For instance, the inhibitory effect of phenylethanol derivatives on platelet aggregation is influenced by the length of the alkyl chain and the nature of the polar group. nih.gov Elongating the alkyl chain, which increases lipophilicity, and introducing a positively charged amino group can potentiate the inhibitory activity. nih.gov

In the context of this compound, derivatization strategies could involve:

Modification of the methoxy (B1213986) groups: Altering the number, position, or nature of the alkoxy substituents on the phenyl ring can influence the compound's electronic properties and its ability to interact with biological targets.

Substitution on the phenyl ring: Introducing a variety of functional groups, such as halogens, alkyl groups, or nitro groups, at different positions on the aromatic ring can probe the steric and electronic requirements for activity.

Extension or branching of the ethyl chain: Altering the length or introducing branching in the side chain can provide insights into the optimal spatial arrangement for interaction with a biological target.

The following table outlines potential derivatization strategies and the rationale behind them for SAR studies of this compound.

| Modification Site | Derivatization Strategy | Rationale for SAR Studies |

|---|---|---|

| Methoxy Groups | Demethylation, substitution with other alkoxy groups (e.g., ethoxy, propoxy) | Investigate the role of steric bulk and electronic effects of the substituents on the phenyl ring. |

| Phenyl Ring | Introduction of halogens, alkyl groups, nitro groups, or amino groups | Probe the impact of electron-withdrawing and electron-donating groups on activity and explore steric tolerance at different positions. |

| Hydroxyl Group | Esterification, etherification, replacement with an amino or thiol group | Evaluate the importance of the hydroxyl group for hydrogen bonding and determine the effect of altering the polarity of the side chain. |

| Ethyl Chain | Chain extension (e.g., to propyl, butyl) or introduction of branching | Determine the optimal length and conformation of the side chain for binding to the target. |

Exploration of Biological Activities and Pharmacological Profiles of 2 3,5 Dimethoxyphenyl Ethanol and Its Derivatives

Neuropharmacological Investigations

The intricate workings of the central nervous system present numerous targets for therapeutic intervention. Studies on 2-(3,5-Dimethoxyphenyl)ethanol and its related compounds have explored their potential to modulate cognitive functions, protect against neuronal damage, and interact with key neurotransmitter receptors.

Cognitive Enhancement and Memory Modulation Studies

While direct studies on the cognitive and memory-modulating effects of this compound are not extensively documented, research into related substances such as ethanol (B145695) and other derivatives provides some insights. Ethanol, for instance, has been shown to have complex effects on memory, impairing it during the encoding phase but potentially enhancing it during consolidation. nih.gov The impact of alcohol on memory can also be influenced by the nature of the information being processed, with some studies suggesting that individuals who experience greater stimulant effects from alcohol may have better memory for alcohol-related stimuli encountered while intoxicated. nih.gov Furthermore, ethanol has been observed to enhance reactivated fear memories, suggesting a role in memory reconsolidation processes. nih.gov

In a broader context, other natural derivatives are being investigated for their cognitive-enhancing properties. For example, demethoxycurcumin, a derivative of curcumin, has demonstrated an ability to ameliorate memory impairments in animal models. nih.gov These findings highlight the potential for compounds with similar structural motifs to influence cognitive processes, though further research is needed to specifically elucidate the role of this compound.

Neuroprotective Effects against Ischemic Damage

Ischemic stroke, characterized by a disruption of blood flow to the brain, leads to neuronal cell death and significant neurological deficits. Research has focused on identifying compounds that can protect neurons from ischemic damage. A derivative of this compound, 3‐[2‐(3,5‐Dimethoxy‐phenyl)‐vinyl]‐furan (DPVF), has shown promising neuroprotective effects. researchgate.net Studies have demonstrated that DPVF offers more protection against neuronal cell damage induced by oxygen and glucose deprivation in rat hippocampal slice cultures than resveratrol, a well-known neuroprotective agent. researchgate.net DPVF was also found to inhibit the depletion of ATP following oxygen and glucose deprivation. researchgate.net In animal models of ischemia, DPVF demonstrated potent neuroprotection and inhibited the formation of malondialdehyde, a marker of oxidative stress. researchgate.net These findings suggest that DPVF could be a valuable agent in mitigating the neuronal damage associated with ischemic events. researchgate.net

Interestingly, ethanol itself has been investigated for its neuroprotective properties in the context of ischemic stroke. nih.govnih.govmdpi.com Some studies suggest that moderate ethanol consumption may be associated with a reduced risk of ischemic stroke. mdpi.com In animal models, acute administration of ethanol after an ischemic event has been shown to reduce infarct volume and improve behavioral outcomes. nih.gov One of the proposed mechanisms for this neuroprotective effect is the upregulation of hypoxia-inducible factor-1α (HIF-1α), a protein that plays a crucial role in cellular adaptation to low oxygen conditions. nih.gov Furthermore, low concentrations of ethanol have been shown to reduce changes in GABAergic signaling and chloride homeostasis that occur after brain injury, which may contribute to neuronal survival. researchgate.net

The neuroprotective potential of various natural products and their derivatives against cerebral ischemia is an active area of research. nih.govmdpi.com These compounds often exert their effects through multiple mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic pathways. nih.govmdpi.com

Modulation of Central Nervous System Receptors (e.g., 5-HT2A, Adrenergic)

The interaction of chemical compounds with central nervous system receptors is a key determinant of their pharmacological effects. While direct evidence for the interaction of this compound with 5-HT2A and adrenergic receptors is limited, studies on related dimethoxyphenyl compounds provide valuable insights.

The serotonin (B10506) 2A (5-HT2A) receptor is a primary target for psychedelic drugs and is implicated in a range of psychiatric conditions. acs.orgnih.govresearchgate.net A novel class of selective 5-HT2A receptor agonists, the 2,5-dimethoxyphenylpiperidines, has been discovered and investigated. acs.orgnih.gov These compounds demonstrate the importance of the dimethoxyphenyl moiety for activity at this receptor. Structure-activity relationship studies have revealed that modifications to the methoxy (B1213986) groups can influence agonist potency. acs.org For instance, extending the methoxy groups to ethoxy groups was somewhat tolerated, though it generally led to a decrease in potency at the 5-HT2A receptor. acs.org

Adrenergic receptors, which are activated by norepinephrine (B1679862) and epinephrine (B1671497), play a crucial role in regulating various physiological processes, including heart rate, blood pressure, and bronchodilation. uobaghdad.edu.iqnih.gov Adrenergic drugs are classified based on their affinity for different receptor subtypes (alpha-1, alpha-2, beta-1, beta-2, beta-3). nih.gov While there is no direct evidence linking this compound to adrenergic receptor modulation, some ethanolamine (B43304) derivatives have been shown to have a high affinity for beta-3 adrenergic receptors, suggesting potential applications in the treatment of obesity and diabetes. google.com Furthermore, alterations in beta-adrenergic receptor binding have been observed during ethanol withdrawal, indicating a relationship between ethanol and the adrenergic system. nih.gov

Oncological Research and Anticancer Potential

The search for novel and effective anticancer agents is a cornerstone of oncological research. A number of studies have investigated the potential of this compound derivatives as antiproliferative and microtubule-disrupting agents.

Antiproliferative Activity against Cancer Cell Lines

Several derivatives of this compound have demonstrated significant antiproliferative activity against a variety of cancer cell lines. For instance, a series of 1-(3,5-dimethoxyphenyl)azetidine-2-ones were synthesized and evaluated for their effects on MCF-7 breast cancer cells and HT-29 chemoresistant colon cancer cells. mdpi.com These compounds were designed based on the structure of the antimitotic agent combretastatin (B1194345) A-4. mdpi.com

Another study investigated the antiproliferative effects of 4-(3,5-dimethoxystyryl)phenol (DMR), a derivative of resveratrol, on MDA-MB 231 and MCF-7 breast cancer cell lines. mdpi.com The results indicated that DMR had a potent antiproliferative effect, with MDA-MB 231 cells showing particular sensitivity to the compound. mdpi.com

Furthermore, aspirin-conjugated chalcone (B49325) derivatives containing a dimethoxyphenyl group have been developed and tested against several cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), BXPC-3 (pancreatic cancer), and AGS (gastric cancer). nih.govresearchgate.net These nanoparticle formulations showed cytotoxic effects, with HeLa cells being the most sensitive. nih.gov

The antiproliferative activity of plant-derived extracts containing phenolic compounds has also been a subject of research. mdpi.com While not directly focused on this compound, these studies highlight the potential of natural products with similar structural features to inhibit cancer cell growth. mdpi.comnih.govnih.gov

| Compound/Derivative | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 1-(3,5-dimethoxyphenyl)azetidine-2-ones | MCF-7 | Antiproliferative activity | mdpi.com |

| 1-(3,5-dimethoxyphenyl)azetidine-2-ones | HT-29 | Antiproliferative activity | mdpi.com |

| 4-(3,5-dimethoxystyryl)phenol (DMR) | MDA-MB 231 | Potent antiproliferative effect | mdpi.com |

| 4-(3,5-dimethoxystyryl)phenol (DMR) | MCF-7 | Lower efficacy compared to MDA-MB 231 | mdpi.com |

| Aspirin-conjugated chalcone derivative | HeLa | Strong cytotoxic effect (IC50: 4.17 µM) | nih.gov |

| Aspirin-conjugated chalcone derivative | HepG2 | Cytotoxic effect (IC50: 18.54 µM) | nih.gov |

| Aspirin-conjugated chalcone derivative | BXPC-3 | Cytotoxic effect (IC50: 35.74 µM) | nih.gov |

| Aspirin-conjugated chalcone derivative | AGS | Cytotoxic effect (IC50: 9.28 µM) | nih.gov |

Mechanisms of Microtubule Disruption and Tubulin Inhibition

Microtubules are essential components of the cytoskeleton and play a critical role in cell division, making them an attractive target for anticancer drugs. nih.govnih.gov A number of this compound derivatives have been shown to exert their anticancer effects by disrupting microtubule dynamics and inhibiting tubulin polymerization. nih.govnih.govresearchgate.net

For instance, a novel class of 1-(substituted-sulfonyl)-2-aminoimidazoline derived small molecules has been identified as tubulin inhibitors. nih.gov One such compound, OAT-449, is a water-soluble tubulin inhibitor that induces mitotic catastrophe in cancer cells. nih.gov Similarly, trans-1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2-methyl-2-propen-1-one (MDL 27048) has been characterized as a potent and reversible microtubule inhibitor. nih.gov This compound binds to tubulin, inhibits microtubule assembly, and disrupts cytoplasmic microtubules in a concentration- and time-dependent manner. nih.gov The binding of MDL 27048 is thought to overlap with the colchicine-binding site on tubulin. nih.gov

A series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives have also been evaluated as potent inhibitors of tubulin polymerization. nih.govnih.gov These compounds exhibited strong antiproliferative activity and arrested cells in the G2-M phase of the cell cycle. nih.govnih.gov Structure-activity relationship studies revealed that the placement of a methoxy group on the benzo[b]thiophene ring was crucial for activity. nih.govnih.gov

Computational docking studies of 1-(3,5-dimethoxyphenyl)azetidin-2-ones have predicted that these compounds bind to the colchicine (B1669291) binding site of tubulin, providing a molecular basis for their antiproliferative activity. mdpi.com The 3,5-dimethoxyphenyl substituent at the N-1 position of the azetidin-2-one (B1220530) ring was found to be important for this activity. mdpi.com

| Compound/Derivative | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| OAT-449 (2-aminoimidazoline derivative) | Tubulin Polymerization Inhibition | Induces mitotic catastrophe in cancer cells. | nih.gov |

| MDL 27048 | Microtubule Disruption | Potent and reversible inhibitor; disrupts cytoplasmic microtubules. | nih.gov |

| MDL 27048 | Binding to Colchicine Site | Binding overlaps with the colchicine-binding site. | nih.gov |

| 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives | Tubulin Polymerization Inhibition | Arrests cells in the G2-M phase of the cell cycle. | nih.govnih.gov |

| 1-(3,5-dimethoxyphenyl)azetidin-2-ones | Binding to Colchicine Site | Predicted to bind to the colchicine binding site of tubulin. | mdpi.com |

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The fibroblast growth factor receptor (FGFR) signaling pathway is a crucial regulator of cellular processes, and its aberrant activation is implicated in various cancers. researchgate.nete3s-conferences.org The dimethoxybenzene moiety, a core component of this compound, has been identified as a key feature in the design of potent FGFR inhibitors. nih.gov

Several studies have highlighted the efficacy of compounds incorporating the 3,5-dimethoxyphenyl group in targeting FGFRs. For instance, a series of inhibitors with a 5H-pyrrolo[2,3-b]pyrazine scaffold demonstrated potent, sub-nanomolar enzymatic activity against FGFRs. nih.gov One representative compound from this series significantly inhibited tumor growth in a xenograft mouse model with FGFR genetic alterations. nih.gov Another example is PD173074, a selective and potent ATP-competitive inhibitor of FGFR1 and FGFR3, which also contains a 3,5-dimethoxyphenyl group. researchgate.net This compound has been shown to inhibit FGFR signaling, leading to a downregulation of D-type cyclins and subsequent inhibition of breast cancer cell proliferation. researchgate.net Furthermore, TAS-120, an irreversible inhibitor of the FGFR family, features a 3,5-dimethoxyphenyl)ethynyl moiety and has been investigated in clinical trials for advanced solid tumors with FGFR aberrations. nih.gov

The inhibitory activity of these dimethoxyphenyl-containing compounds against FGFRs underscores the importance of this structural motif in the development of targeted cancer therapies.

Table 1: Inhibitory Activity of Selected Compounds with a Dimethoxyphenyl Moiety against FGFR

| Compound/Derivative | Target | Activity | Research Findings |

|---|---|---|---|

| PD173074 | FGFR1, FGFR3 | IC50 = 21.5 nM (FGFR1), 5 nM (FGFR3) | A selective and potent ATP-competitive inhibitor. researchgate.net |

| 5H-pyrrolo[2,3-b]pyrazine derivative (Compound 29) | FGFR1 | Picomolar range enzymatic IC50 | A very potent FGFR1 inhibitor. nih.gov |

| TAS-120 | FGFR family | Irreversible inhibitor | Under clinical investigation for solid tumors with FGFR alterations. nih.gov |

| 8-Pyridopyrimidinone derivative (Compound 10) | FGFR1-4 | Potent and selective | Considered a viable lead for further optimization as an irreversible covalent inhibitor. uobasrah.edu.iq |

Anti-inflammatory and Antioxidant Efficacy

In Vitro and In Vivo Antioxidant Assays

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. researchgate.net The antioxidant capacity of a compound can be evaluated using various in vitro and in vivo assays. Common in vitro methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. e3s-conferences.orgnih.govunair.ac.idijpsonline.com

Studies on compounds containing methoxyphenol and dimethoxyphenyl moieties have demonstrated their potential as antioxidants. For example, the antioxidant activity of six compounds with a 2-methoxyphenol core structure was evaluated using DPPH, ABTS, and oxygen radical absorbance capacity (ORAC) assays, identifying new phenolic acid-derived compounds with antioxidant properties. researchgate.net In another study, the chair conformer of C-tetra(4-methoxyphenyl)calix researchgate.netresorcinarene showed significant antioxidant activity in the DPPH assay with an IC50 value of 47.46 ppm. nih.gov Dimethoxycurcumin, a derivative of curcumin, has also been noted for its antioxidant properties, being effective against superoxide (B77818) radicals. mdpi.com

These findings suggest that the 3,5-dimethoxyphenyl structure within this compound could contribute to its antioxidant potential.

Table 3: Antioxidant Activity of Compounds with Dimethoxyphenyl or Methoxyphenol Moieties

| Compound/Derivative | Assay | Result |

|---|---|---|

| C-tetra(4-methoxyphenyl)calix researchgate.netresorcinarene (chair conformer) | DPPH | IC50 = 47.46 ppm nih.gov |

| Dimethoxycurcumin | Superoxide radical scavenging | Effective mdpi.com |

| 2-Methoxyphenol derivatives | DPPH, ABTS, ORAC | Identified as having antioxidant activity. researchgate.net |

Modulation of Inflammatory Pathways (e.g., NF-κB, Prostaglandin (B15479496) Synthesis)

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. mdpi.com Key inflammatory pathways include the nuclear factor-kappa B (NF-κB) signaling pathway and the synthesis of prostaglandins. Several studies have shown that compounds with a dimethoxyphenyl structure can modulate these pathways.

3-(4′-Hydroxyl-3′,5′-dimethoxyphenyl)propionic acid (HDMPPA), a bioactive compound found in Korean Cabbage Kimchi, has been shown to exert anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated BV2 microglia. researchgate.net HDMPPA was found to suppress the expression of proinflammatory mediators and cytokines by blocking the NF-κB, MAPKs, and PI3K/Akt signaling pathways. researchgate.net Similarly, certain dimethoxy flavones have demonstrated anti-inflammatory action by inhibiting cyclooxygenases (COX-1 and COX-2) and pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov

Furthermore, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, a compound isolated from Zingiber cassumunar Roxb., exhibited marked inhibition of prostaglandin biosynthesis in a carrageenan-induced rat pleurisy model. nih.gov These findings highlight the potential of dimethoxyphenyl derivatives to act as anti-inflammatory agents by targeting key molecular pathways.

Table 4: Anti-inflammatory Activity of Dimethoxyphenyl Derivatives

| Compound/Derivative | Model/Assay | Effect |

|---|---|---|

| 3-(4′-Hydroxyl-3′,5′-dimethoxyphenyl)propionic acid (HDMPPA) | LPS-stimulated BV2 microglia | Suppression of NF-κB, MAPKs, and PI3K/Akt signaling. researchgate.net |

| Dimethoxy flavones | Carrageenan-induced rat paw edema, in vitro COX and cytokine assays | Reduction of edema, inhibition of COX-1, COX-2, TNF-α, and IL-1β. nih.gov |

| (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol | Carrageenan-induced rat pleurisy | Marked inhibition of prostaglandin biosynthesis. nih.gov |

Adrenergic System Interactions

Alpha-Adrenergic Receptor Agonism and Related Physiological Effects

The adrenergic system plays a vital role in regulating various physiological functions, and alpha-adrenergic receptors are key components of this system. nih.gov Alpha-adrenergic agonists mimic the action of norepinephrine and epinephrine, leading to effects such as vasoconstriction, sedation, and analgesia. nih.govsigmaaldrich.com The chemical structure of a compound, particularly the substitutions on the phenyl ring and the ethanolamine side chain, significantly influences its activity at adrenergic receptors. nih.govuobasrah.edu.iqpharmacy180.com

While direct studies on the alpha-adrenergic activity of this compound are limited, structure-activity relationship (SAR) studies of phenylethanolamine derivatives provide valuable insights. For direct-acting sympathomimetic amines, maximal activity is often associated with a catechol (3,4-dihydroxy) structure. uobasrah.edu.iqpharmacy180.com However, substitutions at the meta and para positions with groups other than hydroxyls can still result in adrenergic activity. nih.gov For instance, the presence of methoxy groups on the phenyl ring is a feature of some compounds that interact with adrenergic receptors.

Furthermore, ethanol has been shown to modulate the adrenergic system. Acute exposure to ethanol can enhance alpha-adrenergic agonist-stimulated beta-endorphin (B3029290) release and cAMP production in hypothalamic cells. nih.gov Given that this compound is a phenylethanol derivative, its structural similarity to known adrenergic agonists suggests a potential for interaction with alpha-adrenergic receptors, although further research is needed to confirm this and elucidate the specific physiological effects.

Sympathomimetic Activities

The sympathomimetic activity of a compound, its ability to mimic the effects of endogenous catecholamines like epinephrine and norepinephrine, is heavily dictated by its chemical structure, often referred to as the structure-activity relationship (SAR). pharmacy180.comwikipedia.orgnih.gov For a compound to exhibit direct agonist activity at adrenergic receptors, a β-phenylethylamine structure is typically considered the parent framework. pharmacy180.commdpi.com Key structural features for maximal activity include hydroxyl groups at the 3 and 4 positions of the phenyl ring (a catechol moiety) and a hydroxyl group on the β-carbon of the ethylamine (B1201723) side chain. pharmacy180.comwikipedia.org

The substitution pattern on the phenyl ring significantly influences receptor selectivity. pharmacy180.comyoutube.com For instance, compounds with 3,5-dihydroxy substitutions, such as metaproterenol (B1677457) and terbutaline, show selectivity for β2-adrenergic receptors and are resistant to metabolism by catechol-O-methyltransferase (COMT), which enhances their oral activity. pharmacy180.comyoutube.comnih.gov

When analyzing the structure of this compound, several key differences from a typical sympathomimetic agent are apparent. It possesses a 3,5-dimethoxy substitution pattern rather than the 3,5-dihydroxy groups associated with β2-selectivity. pharmacy180.com More critically, it lacks two fundamental components for direct sympathomimetic action: a hydroxyl group on the β-carbon and, most importantly, an amine group on the side chain. pharmacy180.comyoutube.comscribd.com The presence of a primary or secondary amine is considered essential for direct agonistic activity. pharmacy180.comscribd.com Therefore, based on the established structure-activity relationships of sympathomimetic amines, this compound would not be expected to possess direct sympathomimetic properties.

Antimicrobial and Antifungal Evaluations

The investigation of novel antimicrobial and antifungal agents is a critical area of research. While extensive studies have been conducted on various classes of organic molecules, specific data on the antimicrobial and antifungal properties of this compound are not prominent in the available scientific literature.

However, the activity of the broader class of aromatic alcohols, to which this compound belongs, has been investigated. nih.gov Studies on compounds like phenethyl alcohol and benzyl (B1604629) alcohol have shown that they possess lethal properties against bacteria and can alter cell membranes, particularly in Gram-negative bacteria. nih.gov The mechanism of action for these aromatic alcohols is often linked to their lipophilicity, which allows them to interfere with the bacterial cell membrane. nih.gov While these findings provide a context for the potential activity of this class of compounds, direct extrapolation to this compound cannot be made without specific experimental validation. Research on various plant extracts has also identified antimicrobial and antifungal activities, but these studies focus on complex mixtures rather than the specific compound . mdpi.comnih.gov

Monoamine Oxidase B (MAO-B) Inhibition Studies

Monoamine oxidase B (MAO-B) is a key enzyme in the central nervous system responsible for the degradation of neurotransmitters like dopamine (B1211576). researchgate.netmdpi.com Inhibition of this enzyme can increase dopamine levels, making MAO-B inhibitors a therapeutic target for neurodegenerative conditions such as Parkinson's disease. researchgate.netnih.gov The 3,5-dimethoxyphenyl moiety has been incorporated into various molecular scaffolds to explore potential MAO-B inhibitory activity.

Research into a series of indole-based urea (B33335) and thiourea (B124793) derivatives identified compounds containing the 3,5-dimethoxyphenyl group as highly potent and selective MAO-B inhibitors. mdpi.comnih.gov For example, 1-(3,5-Dimethoxyphenyl)-3-(1-(3-fluorobenzoyl)-1H-indol-5-yl)urea and its thiourea analog demonstrated significant inhibitory potential against human MAO-B. mdpi.comnih.gov The specific activity of these compounds is detailed in the table below. The binding mode of these types of inhibitors often involves interactions with key amino acid residues, such as Tyr398 and Tyr435, within the hydrophobic substrate cavity of the MAO-B enzyme. mdpi.com

| Compound Name | Structure | MAO-B Inhibition (IC₅₀) | Reference |

|---|---|---|---|

| 1-(3,5-Dimethoxyphenyl)-3-(1-(3-fluorobenzoyl)-1H-indol-5-yl)urea | Urea derivative with a 3,5-dimethoxyphenyl group attached to an indole (B1671886) scaffold. | Data not specified in abstract | mdpi.comnih.gov |

| 1-(3,5-Dimethoxyphenyl)-3-(1-(3-fluorobenzoyl)-1H-indol-5-yl)thiourea | Thiourea derivative with a 3,5-dimethoxyphenyl group attached to an indole scaffold. | Data not specified in abstract | mdpi.comnih.gov |

Other Reported Biological Activities

The search for new therapeutic agents to manage diabetes mellitus has led to the investigation of a wide array of chemical structures. While direct studies on the anti-diabetic potential of this compound are limited, several derivatives incorporating the 3,5-dimethoxyphenyl motif have been evaluated for their effects on glucose metabolism and related pathways.

For example, a series of aryl-substituted pyrazolo[3,4-b]pyridine derivatives were synthesized and studied, including a compound featuring a 3,5-dimethoxyphenyl group. mdpi.com Similarly, N-(3,5-dimethoxyphenyl)benzo[d] pharmacy180.comnih.govdioxole-5-carboxamide has been characterized in research exploring potential antidiabetic agents. mdpi.com Furthermore, a patent has disclosed novel acyl urea and related compounds, such as 3-(3,5-Dimethoxyphenyl)-N,N-dimethyl-2-{4-[4-(3-oxo-3-ureido-propyl)-phenoxy]-phenyl}-acrylamide, which are reported to be effective in lowering blood glucose levels in animal models of Type II diabetes. google.com These studies suggest that the 3,5-dimethoxyphenyl scaffold can be a component of larger molecules with potential applications in diabetes research.

| Compound/Derivative Name | Reported Activity/Finding | Reference |

|---|---|---|

| 4-(5-(3,5-Dimethoxyphenyl)thiophen-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carbohydrazide | Synthesized and studied as part of a series of potential anti-diabetic agents. | mdpi.com |

| N-(3,5-dimethoxyphenyl)benzo[d] pharmacy180.comnih.govdioxole-5-carboxamide | Investigated as a potential antidiabetic agent. | mdpi.com |

| 3-(3,5-Dimethoxyphenyl)-N,N-dimethyl-2-{4-[4-(3-oxo-3-ureido-propyl)-phenoxy]-phenyl}-acrylamide | Reported to lower blood glucose levels in animal models of Type II diabetes. | google.com |

Mutagenicity refers to the capacity of an agent to induce permanent changes in the DNA sequence of an organism. nih.govsemanticscholar.org Conversely, anti-mutagenic agents can counteract the effects of mutagens. nih.govsemanticscholar.org There is a lack of specific research in the scientific literature concerning the anti-mutagenic or genotoxic properties of this compound.

In a broader context, many phenolic and polyphenolic compounds have been investigated for their anti-mutagenic effects. nih.gov The mechanisms by which these compounds can act are varied; they may include antioxidant activity, which neutralizes DNA-damaging free radicals, or the inhibition of metabolic enzymes (like cytochrome P450) that are responsible for activating pro-mutagens into their mutagenic forms. nih.govnih.gov However, without direct experimental data on this compound, any potential anti-mutagenic activity remains speculative.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Position and Nature on Bioactivity

The bioactivity of phenylethanol and phenethylamine (B48288) derivatives is highly sensitive to the substitution pattern on the phenyl ring. The position and electronic nature of substituents, such as the methoxy (B1213986) groups in 2-(3,5-Dimethoxyphenyl)ethanol, play a pivotal role in determining the compound's interaction with biological targets.

Research on related dimethoxyphenethylamine isomers, particularly the 2,5-dimethoxy substituted analogs, provides significant insights into SAR principles. For instance, the deletion of either the 2-methoxy or the 5-methoxy group from the 1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine (DOB) structure leads to a substantial decrease in agonist potency at the serotonin (B10506) 5-HT2A receptor, with the removal of the 2-methoxy group causing a more than 500-fold drop in potency. acs.org This highlights the critical role of these specific methoxy group positions for high-affinity binding and activation, a principle that underscores the importance of the substitution pattern. While the 2,5-dimethoxy pattern is common in potent 5-HT2A agonists, the 3,5-dimethoxy arrangement, as seen in the subject compound, places the electron-donating groups at different vectors, which would be expected to alter receptor interaction and subsequent biological activity.

Conformational Analysis and Receptor Binding Affinity

The three-dimensional shape (conformation) of a molecule is a critical factor governing its ability to bind to a biological receptor. For flexible molecules like this compound, which has a rotatable ethyl alcohol side chain, the spatial orientation of this chain relative to the phenyl ring is paramount for effective receptor interaction. acs.org Studies on conformationally restricted analogs have shown that agonist potency is highly dependent on this spatial arrangement, with bioactivity often residing primarily in a single enantiomer. acs.org

The binding affinity, typically quantified by the inhibition constant (Ki), measures the strength of the interaction between a ligand and a receptor. Analogs of dimethoxyphenethylamines have been shown to bind with moderate to high affinity to a range of receptors, particularly serotonergic (5-HT) receptors. For example, 2,5-dimethoxy-4-substituted phenethylamine derivatives often show a preference for the 5-HT2A receptor over the 5-HT1A and 5-HT2C receptors. frontiersin.orgresearchgate.net The addition of a bulky N-2-methoxybenzyl (NBOMe) group to 2,5-dimethoxyphenethylamines generally increases binding affinity at 5-HT2A and 5-HT2C receptors. nih.gov

The following table summarizes the binding affinities of selected dimethoxyphenethylamine analogs at various human monoamine receptors, illustrating the impact of structural modifications.

Data sourced from studies on related phenethylamine compounds to illustrate SAR principles. nih.gov

Stereochemical Influences on Pharmacological Profile

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of pharmacology. mhmedical.com When a molecule is chiral (non-superimposable on its mirror image), it exists as two enantiomers (R and S forms). researchgate.net These enantiomers can have identical physical properties in an achiral environment but often exhibit vastly different pharmacological and toxicological profiles in the chiral environment of the body. nih.gov

The differential interaction of enantiomers arises because biological targets like receptors and enzymes are themselves chiral. One enantiomer (the eutomer) may fit perfectly into a binding site and elicit the desired therapeutic effect, while the other enantiomer (the distomer) may be less active, inactive, or even contribute to adverse effects. nih.govresearchgate.net For many classes of drugs, including phenethylamine derivatives, the biological activity is predominantly associated with one of the two enantiomers. acs.org

For example, in conformationally restrained analogs of 2,5-dimethoxyphenethylamines, the bioactivity typically resides in a single enantiomer. acs.org This stereoselectivity underscores the importance of considering chirality in drug design. The use of a single, active enantiomer rather than a racemic mixture (a 50:50 mix of both enantiomers) can lead to a more selective pharmacological profile, an improved therapeutic index, and simpler pharmacokinetics. nih.govresearchgate.net Therefore, determining the absolute stereochemistry of the active form of a compound like this compound is essential for understanding its pharmacological profile.

Design Principles for Optimized Biological Efficacy

Based on SAR and SPR studies of phenylethanol derivatives and related compounds, several design principles have emerged for optimizing biological efficacy. The primary goal is to modify the chemical structure to enhance potency at the desired target while minimizing off-target activities.

Substituent Modification: The nature and position of substituents on the phenyl ring are key targets for modification. As seen with 2,5-dimethoxy analogs, extending a 4-alkoxy group can increase binding affinity at serotonin receptors. frontiersin.orgresearchgate.net The introduction of fluorinated substituents has also been shown to increase affinity and functional potency at these receptors. frontiersin.org

Conformational Constraint: Introducing rigidity into the flexible side chain can lock the molecule into its "active" conformation. This strategy can significantly increase potency and selectivity by reducing the entropic penalty of binding and preventing the molecule from adopting conformations that bind to off-target receptors. acs.org

Modulation of Physicochemical Properties: Optimizing properties like lipophilicity (logP) is crucial. A balance must be struck; while increased hydrophobicity can improve membrane partitioning and receptor binding, excessive lipophilicity can lead to poor solubility and other undesirable properties. nih.govmdpi.com

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can be used to fine-tune the molecule's activity, selectivity, and metabolic stability.

These principles guide medicinal chemists in the systematic modification of lead compounds to produce new chemical entities with superior pharmacological profiles.

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery for elucidating SAR. tarosdiscovery.comresearchgate.net These in silico techniques allow researchers to visualize and analyze molecules in three dimensions, predict their properties, and simulate their interactions with biological targets. patsnap.com

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. patsnap.com By analyzing how variations in physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters) correlate with activity, QSAR models can predict the potency of novel, unsynthesized compounds. patsnap.comub.edu

Molecular Docking: This technique predicts the preferred orientation of a ligand when it binds to a receptor's active site. patsnap.com Docking simulations can help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity. This provides a structural basis for the observed SAR and guides the design of new analogs with improved binding. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insight into the dynamic nature of the ligand-receptor complex. patsnap.com This can reveal conformational changes that occur upon binding and help assess the stability of the interaction. nih.gov

These computational approaches accelerate the drug design process by allowing for the rapid screening of virtual libraries of compounds and prioritizing the most promising candidates for synthesis and biological testing, thereby reducing the time and cost associated with drug development. nih.gov

Preclinical Research and Translational Potential

In Vitro Efficacy and Selectivity Profiling

Detailed in vitro efficacy and selectivity profiles for 2-(3,5-Dimethoxyphenyl)ethanol are not well-documented in current research. However, a patent application identifies functionalized 1,3-benzenediols as having potential neuroprotective effects. The proposed mechanism of action for this class of compounds involves the mitigation of oxidative stress. In vitro neuroprotection assays are mentioned in the context of protecting neurons from damage induced by agents like ethanol (B145695) and ammonia, which are relevant to conditions such as hepatic encephalopathy. The primary goal of such studies is to assess the compound's ability to counteract oxidative stress, a key factor in various neurodegenerative diseases. Phenotypic assays for neuroprotection are often employed in these initial stages of research, especially when the precise molecular targets are not fully elucidated.

Further research would be required to establish a detailed profile of this compound, including its efficacy in various cell-based models and its selectivity for specific cellular targets.

In Vivo Animal Model Studies for Therapeutic Indications

Specific in vivo animal model studies for this compound have not been published. The overarching patent for this class of compounds suggests their potential application in treating hepatic encephalopathy and other neurological disorders where oxidative stress plays a significant role. Such conditions could include epilepsy, traumatic head injury, stroke, and neurodegenerative diseases like Parkinson's, Alzheimer's, and Huntington's disease.

The typical preclinical pathway for a compound with potential neuroprotective properties would involve testing in rodent models of these diseases to evaluate its ability to prevent neuronal damage and improve cognitive and motor functions.

Assessment of Pharmacokinetic and Pharmacodynamic Parameters

There is no specific data available regarding the pharmacokinetic (PK) and pharmacodynamic (PD) parameters of this compound. The PK profile would describe the absorption, distribution, metabolism, and excretion (ADME) of the compound, which are crucial for determining its bioavailability and dosing regimens. PD studies would focus on the relationship between the compound's concentration and its neuroprotective effect.

Toxicology and Safety Pharmacology Studies

Comprehensive toxicology and safety pharmacology data for this compound are not available. As a derivative of resorcinol (B1680541) (a 1,3-benzenediol), it would undergo rigorous safety evaluation as part of its preclinical development. Standard toxicology studies would assess for potential adverse effects on major organ systems.

Development as Research Probes and Pharmacological Tools

The development of this compound as a research probe or pharmacological tool is not documented. Its potential utility in this area would depend on the identification of a specific and potent biological activity that could be used to investigate physiological and pathological processes.

Advanced Analytical and Characterization Methodologies in 2 3,5 Dimethoxyphenyl Ethanol Research

Spectroscopic Techniques (NMR, IR, MS) for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental tools for the detailed molecular-level investigation of 2-(3,5-dimethoxyphenyl)ethanol. Nuclear Magnetic Resonance (NMR) spectroscopy provides precise information about the atomic framework, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) determines the molecular weight and elemental composition while offering structural clues through fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide a wealth of information about the connectivity and chemical environment of atoms within the this compound molecule.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For this compound, characteristic signals corresponding to the aromatic protons, the methoxy (B1213986) (-OCH₃) groups, the ethyl side chain (-CH₂CH₂OH), and the hydroxyl (-OH) proton are observed. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, help to establish the connectivity between adjacent protons.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different types of carbon atoms in the molecule. Distinct signals are expected for the methoxy carbons, the two carbons of the ethyl chain, and the unique carbons of the aromatic ring (including the methoxy-substituted, unsubstituted, and ethyl-substituted carbons).

The data from these NMR experiments are used to confirm that the synthesized or isolated compound has the correct this compound structure. Furthermore, the integration of ¹H NMR signals allows for the quantification of protons, which is a key aspect of purity assessment, as extraneous peaks would indicate the presence of impurities.

Interactive Data Table: Typical ¹H and ¹³C NMR Chemical Shifts for this compound Note: Chemical shifts (δ) are reported in parts per million (ppm) and are typically referenced to a standard like tetramethylsilane (B1202638) (TMS). The solvent used can cause slight variations in shift values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

The broad band in the 3600-3200 cm⁻¹ region is a definitive indicator of the hydroxyl group, while the strong absorptions in the "fingerprint region" (below 1500 cm⁻¹) corresponding to C-O stretching further confirm the alcohol and ether functionalities. spectroscopyonline.comdocbrown.info

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound. In this technique, the molecule is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is measured. For this compound (C₁₀H₁₄O₃), the molecular weight is 182.22 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can determine this mass with high precision, confirming the elemental formula.

Furthermore, the ionization process often causes the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments is predictable and serves as a molecular fingerprint. Common fragmentation pathways for alcohols include dehydration (loss of H₂O) and alpha-cleavage. youtube.com For this compound, a major fragment would likely result from the cleavage of the C-C bond adjacent to the aromatic ring, yielding a highly stable benzylic cation. Analysis of these fragmentation patterns helps to piece together the molecule's structure, corroborating the findings from NMR and IR spectroscopy. nist.govdocbrown.info

Chromatographic Methods (HPLC, GC-MS) for Analysis and Isolation

Chromatography is a powerful set of techniques used to separate, identify, and purify the components of a mixture. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most relevant methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis and purification of non-volatile or thermally sensitive compounds like this compound. sigmaaldrich.com

Analysis and Purity Assessment: In analytical HPLC, a small amount of the sample is passed through a column packed with a stationary phase. A liquid mobile phase carries the sample through the column, and components separate based on their differential interactions with the stationary phase. For this compound, a common setup would involve a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net A detector, typically a UV detector set to a wavelength where the aromatic ring absorbs, measures the concentration of the compound as it elutes from the column. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. waters.com

Isolation: HPLC can be scaled up for preparative purposes to isolate this compound from a reaction mixture or a natural extract. sielc.com Larger columns are used, and fractions of the eluent are collected as they exit the detector. The fractions containing the pure compound are then combined, and the solvent is removed to yield the isolated product.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent tool for identifying and quantifying volatile compounds. japsonline.comnih.gov To be analyzed by GC, a compound must be volatile and thermally stable. While this compound has a hydroxyl group that can sometimes lead to poor peak shape, it is generally amenable to GC analysis. In some cases, derivatization of the hydroxyl group (e.g., converting it to a silyl (B83357) ether) is performed to increase volatility and improve chromatographic performance.

In a GC-MS system, the sample is injected into a heated port, vaporized, and carried by an inert gas through a long, thin column. Separation occurs based on the compound's boiling point and interactions with the column's stationary phase. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, generating a unique mass spectrum that confirms its identity. researchgate.netjmchemsci.com The combination of the retention time from the GC and the mass spectrum from the MS provides a very high degree of confidence in the identification of this compound. jppres.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique provides unambiguous information about molecular conformation, bond lengths, and bond angles to a very high precision.

To perform this analysis, a high-quality single crystal of this compound must first be grown. This crystal is then mounted in an instrument called a diffractometer and irradiated with a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern of spots. wikipedia.org

By analyzing the positions and intensities of these spots, researchers can calculate a three-dimensional map of the electron density within the crystal. This map is then interpreted to determine the exact position of each atom in the molecule. The resulting crystal structure provides invaluable information, including:

The precise conformation of the ethyl alcohol side chain relative to the dimethoxy-substituted phenyl ring.

The exact bond lengths and angles of the entire molecule.

The intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that govern how the molecules pack together in the crystal lattice.

While a published crystal structure for this compound was not identified in the surveyed literature, this technique remains the gold standard for obtaining unequivocal proof of a molecule's solid-state structure.

Advanced Hyphenated Techniques for Metabolite Identification

When a compound like this compound is introduced into a biological system, it can be chemically modified by metabolic processes. Identifying these resulting metabolites is crucial for understanding its biological activity and fate. Advanced hyphenated techniques, which couple a separation method with a powerful detection technique, are essential for this task. nih.govnih.gov

The most powerful and widely used hyphenated technique for metabolite identification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). longdom.orgresearchgate.net This method is ideal for analyzing complex biological matrices such as plasma, urine, or tissue extracts.

The typical workflow for metabolite identification using LC-MS/MS is as follows:

Sample Preparation: The biological sample is processed to extract the metabolites and remove interfering substances like proteins and salts.

Chromatographic Separation: The extract is injected into an HPLC system, where the parent compound and its various metabolites are separated over time. This separation is critical because metabolites are often present in very low concentrations and in the presence of many other endogenous molecules. mdpi.com

Mass Spectrometric Detection (MS1): As each compound elutes from the HPLC column, it enters the mass spectrometer. The instrument first scans for the mass-to-charge ratio (m/z) of potential metabolites. These are often predicted based on common metabolic transformations (e.g., oxidation, demethylation, glucuronidation, sulfation) relative to the parent compound.

Fragmentation (MS/MS): When an ion corresponding to a potential metabolite is detected, it is selectively isolated and fragmented inside the mass spectrometer (e.g., through collision-induced dissociation).

Fragment Analysis (MS2): The m/z ratios of the resulting fragment ions are then measured. This fragmentation pattern provides detailed structural information. By comparing the fragmentation pattern of a metabolite to that of the parent compound, researchers can deduce the site of metabolic modification.

This combination of chromatographic separation with tandem mass spectrometry provides the sensitivity and structural information needed to find and identify novel metabolites within highly complex biological mixtures. nih.govamazonaws.com

Future Directions and Emerging Research Avenues

Development of Novel Analogues with Enhanced Potency and Selectivity

The development of novel analogues is a cornerstone of medicinal chemistry, aiming to improve a lead compound's therapeutic properties. For 2-(3,5-Dimethoxyphenyl)ethanol, synthetic modifications can be strategically employed to enhance its potency, selectivity, and pharmacokinetic profile. Key strategies would involve modifications to both the aromatic ring and the ethanol (B145695) side chain.

Aromatic Ring Modifications : Altering the substitution pattern of the dimethoxy groups or introducing new functional groups (e.g., halogens, nitro groups) could modulate the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.

Side Chain Elongation and Functionalization : The ethanol side chain is a prime target for modification. It could be elongated, branched, or functionalized to explore structure-activity relationships (SAR). For instance, converting the primary alcohol to an ether, ester, or amine could significantly alter the compound's polarity, metabolic stability, and binding affinity.

These synthetic efforts would aim to identify analogues with superior performance, as illustrated in the hypothetical data table below, which compares the parent compound to potential future derivatives.

Table 1: Hypothetical Comparison of this compound Analogues

| Compound | Modification | Target IC50 (nM) | Selectivity Index |

|---|---|---|---|

| Parent Compound | - | 5000 | 1 |

| Analogue A | Fluorination at C4 | 850 | 5 |

| Analogue B | Ethanol to Propanol Chain | 1200 | 3 |

| Analogue C | Alcohol to Methyl Ether | 350 | 15 |

Combination Therapies and Synergistic Effects

Combination therapy, the use of multiple therapeutic agents, is a leading strategy in treating complex diseases like cancer. nih.gov This approach can enhance efficacy, reduce individual drug doses to minimize toxicity, and overcome drug resistance. mdpi.commdpi.com Investigating this compound in combination with existing chemotherapeutic agents or other natural products could uncover synergistic interactions. researchgate.netmdpi.commedipol.edu.tr

Future research should focus on screening the compound against various cancer cell lines in the presence of established drugs. A synergistic effect occurs when the combined therapeutic effect is greater than the sum of the individual effects. nih.gov Such interactions can be quantified using models like the combination index (CI), where a CI value less than 1 indicates synergy.

Potential research questions include:

Does this compound enhance the cytotoxic effects of conventional drugs like paclitaxel (B517696) or doxorubicin?

Can it restore sensitivity in drug-resistant cell lines?

Are there synergistic effects when combined with other phytochemicals that have complementary mechanisms of action?

Table 2: Hypothetical Synergistic Effects with Doxorubicin on MCF-7 Breast Cancer Cells

| Treatment | Concentration (µM) | Cell Viability (%) | Combination Index (CI) |

|---|---|---|---|

| Doxorubicin | 1 | 75 | - |

| This compound | 10 | 85 | - |

| Combination | 1 (Doxo) + 10 (Compound) | 40 | 0.72 |

Nanotechnology and Drug Delivery Systems

Many promising therapeutic compounds, particularly those with phenolic structures, face challenges such as poor water solubility and low bioavailability, which limits their clinical application. Nanotechnology offers innovative solutions to overcome these barriers. nih.gov Encapsulating this compound into nanocarriers like liposomes, nanoemulsions, or solid lipid nanoparticles could significantly improve its delivery and efficacy. nih.govsigmaaldrich.comwww.gov.uk

Lipid-based nanosystems are particularly attractive for dermal and transdermal delivery due to their compatibility with skin structures. nih.gov These carriers can protect the compound from degradation, control its release over time, and enhance its penetration into target tissues. scielo.br Future studies could focus on developing and characterizing various nanoformulations of this compound, evaluating their stability, drug-loading capacity, release kinetics, and therapeutic effectiveness in preclinical models.

Applications in Chemical Biology and Probe Development